7-Fluoro-3,11-Dithiatricyclo[11.2.2.15,9]octadeca-5,7,9(18),13,15,16-hexaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
F-3,11-DITHIA-TRICYCLO(11.2.2.1(5,9))OCTADECA-1(16),5,7,9(18),13(17),14-HEXAENE: is a complex organic compound with the molecular formula C16H15FS2 . This compound is characterized by its unique tricyclic structure, which includes sulfur atoms and a fluorine atom, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of F-3,11-DITHIA-TRICYCLO(11.2.2.1(5,9))OCTADECA-1(16),5,7,9(18),13(17),14-HEXAENE involves multiple steps, typically starting with the preparation of the core tricyclic structure. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the compound .
Analyse Chemischer Reaktionen
F-3,11-DITHIA-TRICYCLO(11.2.2.1(5,9))OCTADECA-1(16),5,7,9(18),13(17),14-HEXAENE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation and other substitution reactions can occur under specific conditions, often involving catalysts or specific reagents.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the tricyclic structure or the functional groups attached to it.
Wissenschaftliche Forschungsanwendungen
F-3,11-DITHIA-TRICYCLO(11.2.2.1(5,9))OCTADECA-1(16),5,7,9(18),13(17),14-HEXAENE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique chemical properties.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which F-3,11-DITHIA-TRICYCLO(11.2.2.1(5,9))OCTADECA-1(16),5,7,9(18),13(17),14-HEXAENE exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
F-3,11-DITHIA-TRICYCLO(11.2.2.1(5,9))OCTADECA-1(16),5,7,9(18),13(17),14-HEXAENE can be compared with other similar compounds, such as:
14,15,16,17-TETRA-ME-3,11-DITHIA-18-AZA-TRICYCLO(11.2.2.1(5,9))OCTADECA-HEXAENE: This compound has a similar tricyclic structure but includes an additional nitrogen atom.
6,7,8-TRIBROMO-17,18-DI-ME-3,11-DITHIA-TRICYCLO(11.3.1.1(5,9))OCTADECA-HEXAENE: This variant includes bromine atoms and has a slightly different tricyclic configuration.
These comparisons highlight the uniqueness of F-3,11-DITHIA-TRICYCLO(11.2.2.1(5,9))OCTADECA-1(16),5,7,9(18),13(17),14-HEXAENE in terms of its specific atomic composition and structural arrangement.
Eigenschaften
CAS-Nummer |
51760-24-8 |
---|---|
Molekularformel |
C16H15FS2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
7-fluoro-3,11-dithiatricyclo[11.2.2.15,9]octadeca-1(16),5(18),6,8,13(17),14-hexaene |
InChI |
InChI=1S/C16H15FS2/c17-16-6-14-5-15(7-16)11-19-9-13-2-1-12(3-4-13)8-18-10-14/h1-7H,8-11H2 |
InChI-Schlüssel |
UDOOVERTDOSWRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=C(CSCC3=CC(=CC(=C3)CS1)F)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.